molecular formula C11H20N2OS B5806474 N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B5806474
M. Wt: 228.36 g/mol
InChI Key: HVHQSFPMFBPDFS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide is a chemical compound with the molecular formula C11H20N2OS It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a cyclopentyl group, a hydroxyl group, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of 4-hydroxypiperidine with cyclopentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbothioamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of cyclopentyl-4-oxopiperidine-1-carbothioamide.

    Reduction: Formation of N-cyclopentyl-4-aminopiperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. The hydroxyl group and carbothioamide functional group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclooctyl-4-hydroxy-1-piperidinecarbothioamide: Similar structure but with a cyclooctyl group instead of a cyclopentyl group.

    4-hydroxy-piperidine-1-carbothioic acid cyclopentylamide: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

Uniqueness

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide is unique due to its specific combination of functional groups and the presence of the cyclopentyl moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c14-10-5-7-13(8-6-10)11(15)12-9-3-1-2-4-9/h9-10,14H,1-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHQSFPMFBPDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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